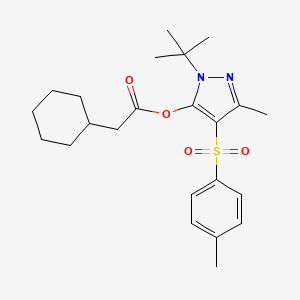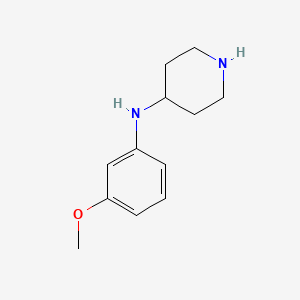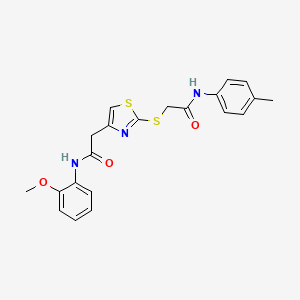
1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate, also known as TBCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. TBCA is a pyrazole derivative that has been shown to have promising effects in various scientific research studies. In
Wirkmechanismus
The mechanism of action of 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. This compound has been found to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation. This compound has also been shown to inhibit the activity of the NF-kB signaling pathway, which is involved in inflammation and immune response. By inhibiting these signaling pathways, this compound may be able to induce apoptosis in cancer cells, reduce inflammation, and protect neurons from damage.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in scientific research studies. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. This compound has also been found to have antioxidant properties, which may contribute to its neuroprotective effects. In addition, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate in lab experiments is its low toxicity profile, which makes it a safe and effective compound to use in various scientific research studies. This compound is also easy to synthesize, making it readily available for use in research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases. Another potential direction is the further exploration of the mechanism of action of this compound, which may provide insights into its therapeutic potential. Additionally, the development of new synthesis methods for this compound may improve its availability for use in scientific research studies. Overall, the study of this compound holds great promise for the development of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate involves the reaction of 1-tert-butyl-3-methyl-4-tosyl-1H-pyrazole-5-carboxylic acid with cyclohexylmethyl bromide in the presence of a base. The resulting product is then treated with acetic anhydride to yield this compound. The synthesis of this compound is a multi-step reaction that requires careful attention to detail to ensure a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate has been extensively studied for its potential therapeutic applications in various scientific research studies. This compound has been shown to have promising effects in the treatment of cancer, inflammation, and neurodegenerative diseases. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfonylpyrazol-3-yl] 2-cyclohexylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4S/c1-16-11-13-19(14-12-16)30(27,28)21-17(2)24-25(23(3,4)5)22(21)29-20(26)15-18-9-7-6-8-10-18/h11-14,18H,6-10,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVPSUQTWJUGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C(C)(C)C)OC(=O)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Lithium;pyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2606077.png)


![4-amino-N-{4-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B2606084.png)

![N-(2-fluorophenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2606088.png)

![2-[9-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2606092.png)
![6-(2-hydroxyethyl)-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2606093.png)
![7-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B2606094.png)

![2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B2606097.png)